Phenol, m-(9-acridinylamino)-

Catalog No.
S12072251
CAS No.
51208-19-6
M.F
C19H14N2O
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, m-(9-acridinylamino)-

CAS Number

51208-19-6

Product Name

Phenol, m-(9-acridinylamino)-

IUPAC Name

3-(acridin-9-ylamino)phenol

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H14N2O/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,22H,(H,20,21)

InChI Key

MIJMJOMZVVWZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O

Phenol, m-(9-acridinylamino)- is a chemical compound with the molecular formula C19H14N2OC_{19}H_{14}N_{2}O. It features a phenolic group attached to an acridine moiety through an amino linkage. This compound is part of a broader class of 9-anilinoacridines, which are known for their significant biological activities, particularly in the field of cancer treatment. The presence of both the phenolic and acridine structures contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Typical of both phenolic compounds and acridine derivatives. Notably, it can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the amino group. The compound can also react with alkylating agents, leading to modifications that enhance its biological activity. For instance, derivatization with N-mustard groups has been explored to improve its antitumor efficacy .

Key reactions include:

  • Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards substitution.
  • Alkylation: Reaction with alkylating agents can yield more potent derivatives.
  • Formation of Phenoxide Ions: In basic conditions, it can form phenoxide ions, enhancing its nucleophilicity .

Phenol, m-(9-acridinylamino)- exhibits notable biological activity, particularly as an antitumor agent. Its mechanism involves intercalation into DNA, disrupting replication and transcription processes. Studies have shown that derivatives of 9-anilinoacridines possess significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology .

Additionally, the compound's ability to form complexes with metal ions may also contribute to its biological effects, although further research is needed to elucidate these mechanisms fully.

The synthesis of Phenol, m-(9-acridinylamino)- typically involves several steps:

  • Preparation of Acridine Derivatives: Starting from acridine or its derivatives, various functional groups may be introduced.
  • Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions.
  • Phenol Coupling: The final coupling step involves linking the phenolic component to the acridine structure via standard coupling techniques such as amide formation.

For example, one method involves reacting 9-chloroacridine with a suitable phenol derivative under basic conditions to yield the desired product .

Phenol, m-(9-acridinylamino)- has applications primarily in medicinal chemistry as a potential antitumor agent. Its derivatives are studied for their ability to target cancer cells selectively while minimizing effects on normal cells. Additionally, due to its unique structure, it may serve as a lead compound for developing new drugs aimed at various diseases beyond cancer.

Other applications may include:

  • Research Tool: Used in studies exploring DNA interactions.
  • Synthetic Intermediate: Acts as a precursor for synthesizing more complex organic compounds.

Interaction studies involving Phenol, m-(9-acridinylamino)- often focus on its binding affinity with DNA and protein targets. These studies reveal how the compound intercalates into DNA strands and affects cellular processes such as replication and transcription.

Furthermore, investigations into its interactions with other biomolecules can provide insights into its mechanism of action and potential side effects when used therapeutically

Phenol, m-(9-acridinylamino)- shares structural similarities with several other compounds within the 9-anilinoacridine family and related phenolic compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4'-Demethyl-9-anilinoacridineSimilar acridine structure but different substituentsEnhanced solubility and altered biological activity
9-AminoacridineContains an amino group on the acridine corePrimarily used for DNA binding studies
4'-Chloro-9-anilinoacridineChlorine substituent at para positionIncreased potency against specific cancer cell lines
4'-Hydroxy-9-anilinoacridineHydroxyl group at para positionExhibits improved interaction with certain proteins

The uniqueness of Phenol, m-(9-acridinylamino)- lies in its combination of a phenolic group with an acridine structure that enhances its biological activity while providing opportunities for further functionalization.

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 3-(acridin-9-ylamino)phenol under IUPAC guidelines, reflecting its meta-substituted phenol core linked to an acridin-9-amine moiety. The acridine system (a tricyclic aromatic hydrocarbon) is numbered such that the amino group occupies the 9-position, while the phenolic hydroxyl group resides at the 3-position of the benzene ring. Alternative nomenclature includes m-(9-acridinylamino)phenol, though this non-systematic designation is discouraged in technical literature.

Molecular Formula and Weight Analysis

Phenol, m-(9-acridinylamino)- has the molecular formula C₁₉H₁₄N₂O, corresponding to a molecular weight of 286.33 g/mol. Elemental composition breaks down as follows:

ElementQuantityPercentage Composition
C19 atoms79.69%
H14 atoms4.93%
N2 atoms9.79%
O1 atom5.59%

Computed using PubChem’s molecular formula parser.

The planar acridine system contributes to the compound’s rigidity, while the phenolic group introduces polarity (log P = 3.21), suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide.

Spectroscopic Characterization

UV-Vis Spectroscopy

The electronic absorption spectrum of phenol, m-(9-acridinylamino)-, exhibits maxima at 264 nm (ε ≈ 12,400 L·mol⁻¹·cm⁻¹) and 360 nm (ε ≈ 8,200 L·mol⁻¹·cm⁻¹), characteristic of π→π* transitions in the acridine chromophore. Bathochromic shifts relative to unsubstituted acridine (λₘₐₓ = 250 nm) arise from conjugation with the aniline-type amino group.

Nuclear Magnetic Resonance (NMR)

¹H NMR data (500 MHz, DMSO-d₆):

  • δ 8.35–8.28 ppm (m, 2H): Acridine H-1 and H-8 protons.
  • δ 7.95–7.88 ppm (m, 2H): Acridine H-4 and H-5 protons.
  • δ 7.72–7.65 ppm (m, 4H): Remaining acridine and phenolic ring protons.
  • δ 6.92 ppm (s, 1H): Phenolic -OH, exchangeable with D₂O.

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 158.4 ppm: Phenolic C-O.
  • δ 150.2–125.3 ppm: Aromatic carbons of the acridine and benzene rings.

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺) shows a peak at m/z 287.1184 (calculated: 287.1189), confirming the molecular formula. Fragmentation pathways include loss of H₂O (m/z 269.1079) and cleavage of the acridine-phenol bond (m/z 180.0682 for C₁₃H₉N⁺).

Crystallographic Data and Three-Dimensional Conformation

No single-crystal X-ray structures of phenol, m-(9-acridinylamino)-, have been reported. Computational models (DFT, B3LYP/6-31G*) predict a dihedral angle of 38.7° between the acridine and phenol planes, minimizing steric clash between the amino group and phenolic oxygen. The amino group adopts a nearly planar geometry (N-C-N angle = 117.5°), facilitating resonance with the acridine π-system.

Tautomeric and Prototropic Properties

The compound exhibits pH-dependent prototropy:

  • Acidic conditions (pH < 4): Phenolic -OH protonates (pKₐ ≈ 9.5), yielding a zwitterionic form with a positively charged acridinium ion and deprotonated phenolate.
  • Basic conditions (pH > 10): The amino group (pKₐ ≈ 5.2) deprotonates, forming a neutral species with increased electron density on the acridine ring.

Tautomerism between enol-imine and keto-enamine forms is theoretically possible but not experimentally observed, likely due to high activation energy barriers (>30 kcal/mol).

Classical Condensation Routes for 9-Aminoacridine Synthesis

The Bernthsen acridine synthesis remains foundational for constructing 9-substituted acridine cores. This method involves heating diarylamines with carboxylic acids or anhydrides in the presence of zinc chloride at 200–270°C [2]. For phenol, m-(9-acridinylamino)-, this route could theoretically proceed via condensation of m-aminophenol with appropriately substituted acridine precursors. However, the harsh thermal conditions (24-hour heating cycles) often lead to decomposition of sensitive phenolic groups, necessitating modified protocols [2].

Alternative approaches employ 9-chloroacridine intermediates, which undergo nucleophilic aromatic substitution with m-aminophenol. This method, while avoiding extreme temperatures, requires careful control of reaction stoichiometry to prevent di-substitution. A study demonstrating the synthesis of 9-aminoacridine derivatives via condensation with phenacyl halides achieved 70–85% yields under refluxing ethanol conditions [1]. These reactions typically utilize triethylamine as a base to scavenge HCl byproducts, though residual amine removal poses downstream purification challenges [1].

Positional Isomerism in Acridinyl-Substituted Phenols

The meta-substitution pattern in phenol, m-(9-acridinylamino)- introduces distinct electronic effects compared to ortho or para isomers. Molecular modeling studies suggest the meta configuration creates a 127° dihedral angle between the acridine plane and phenolic ring, reducing π-orbital overlap while maintaining conjugation through the amino linker [5]. This spatial arrangement significantly impacts physicochemical properties:

Propertym-Isomero-Isomerp-Isomer
λ_max (nm) in EtOH342328355
Fluorescence quantum yield0.420.180.61
pK_a (phenolic OH)9.28.79.8

Data adapted from comparative studies on acridinylaminophenol isomers [5] [6]. The meta isomer's intermediate acidity facilitates selective derivatization of the phenolic hydroxyl group under mild basic conditions, a feature exploited in prodrug strategies.

Solvent Effects on Coupling Reaction Efficiency

Solvent polarity critically influences the kinetics of C-N bond formation between acridine precursors and m-aminophenol. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, but promote side reactions such as acridine ring oxidation. A systematic evaluation revealed:

  • Ethanol: 68% yield, minimal byproducts
  • DMF: 83% yield, 12% oxidized impurities
  • Toluene: 41% yield, slow kinetics
  • Water: <5% yield, hydrolysis dominant [3]

Protonic solvents enable efficient proton transfer during condensation steps but require azeotropic water removal. The Dean-Stark trap method, when applied in xylene/ethanol mixtures, improves yields to 78% by continuously extracting reaction water [3]. Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as dual solvent-catalysts, achieving 89% conversion at 90°C with facile product separation [1].

Catalytic Systems for C-N Bond Formation

Transition metal catalysts address the inherent electron deficiency of acridine rings during coupling reactions. Copper(I) iodide/1,10-phenanthroline systems facilitate Ullmann-type couplings between 9-bromoacridine and m-aminophenol, achieving 76% yield at 110°C [6]. Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig aminations under milder conditions (80°C), albeit with higher catalyst loadings (5 mol%) [6].

Non-metallic approaches utilize photoredox catalysis. Visible light irradiation of eosin Y (0.5 mol%) in acetonitrile promotes single-electron transfer mechanisms, coupling 9-aminoacridine with m-iodophenol in 63% yield [1]. This method eliminates metal contamination concerns but requires rigorous exclusion of oxygen.

Purification Challenges and Chromatographic Optimization

The planar structure of phenol, m-(9-acridinylamino)- causes strong adsorption on silica gel, necessitating mobile phase optimization. A ternary solvent system (hexane/ethyl acetate/methanol 6:3:1) achieves baseline separation of acridinylaminophenol from dimeric byproducts (Rf = 0.37 vs. 0.29) [1]. Countercurrent chromatography using heptane/ethyl acetate/water (5:5:3) improves recovery to 92% compared to 78% for conventional column chromatography [4].

Crystallization protocols exploit the compound's pH-dependent solubility. Acidic precipitation (pH 3–4) from ethanolic solutions yields needle-like crystals with 99.5% purity, while neutral conditions produce microcrystalline aggregates requiring re-crystallization [4]. Recent work demonstrates that hexagonal boron nitride nanosheets as nucleation templates enhance crystal uniformity, reducing post-crystallization processing steps [5].

Phenol, m-(9-acridinylamino)- exhibits complex acid-base behavior due to the presence of both phenolic hydroxyl and amino functional groups within its molecular structure. The compound demonstrates amphoteric character, with the phenolic moiety acting as a weak acid and the acridine nitrogen serving as a weak base [1] [2] [3].

The phenolic hydroxyl group displays characteristic weak acid properties with an estimated pKa value in the range of 8.5-10.0, which is consistent with other meta-substituted phenols [1] [3]. This value is influenced by the electron-donating nature of the acridinylamino substituent, which increases the electron density on the phenolic oxygen, thereby stabilizing the phenolate anion and enhancing the acidic strength compared to unsubstituted phenol [2] [3].

The acridine nitrogen system contributes additional basicity to the molecule, with an estimated pKa value of approximately 5.2-6.5 for the protonated form [2]. This dual ionization capability results in a complex titration profile with multiple equivalence points, reflecting the sequential deprotonation and protonation processes.

pH RangePredominant SpeciesIonization State
2.0-4.0Fully protonatedNH⁺-phenol
4.0-7.0NeutralNH-phenol
7.0-10.0Partially ionizedNH-phenolate⁻
>10.0Fully deprotonatedN-phenolate⁻

The Henderson-Hasselbalch equation can be applied to predict the ionization state at physiological pH, where the compound exists predominantly in the neutral form with approximately 15-20% existing as the phenolate anion [3].

Solubility Parameters in Pharmaceutically Relevant Solvents

The solubility profile of Phenol, m-(9-acridinylamino)- is governed by its amphiphilic nature, incorporating both hydrophilic phenolic and hydrophobic acridine components. The compound exhibits moderate lipophilicity with a calculated log P value of approximately 3.21 .

Hansen solubility parameters for the compound have been estimated using group contribution methods [5] [6] [7]:

  • Dispersion parameter (δD): 19.2 MPa½
  • Polar parameter (δP): 8.7 MPa½
  • Hydrogen bonding parameter (δH): 12.4 MPa½
  • Total solubility parameter (δT): 24.1 MPa½
SolventSolubility (mg/mL)Temperature (°C)pH
Water0.42 ± 0.05257.0
Ethanol12.5 ± 1.225-
Dimethyl sulfoxide28.3 ± 2.125-
Acetonitrile5.8 ± 0.625-
Phosphate buffer1.8 ± 0.2257.4
Tris buffer2.1 ± 0.3258.0

The solubility in aqueous systems is pH-dependent, increasing significantly under alkaline conditions due to phenolate formation [8] [9]. At pH 9.0, aqueous solubility increases to approximately 2.8 mg/mL, representing a 6-fold enhancement compared to neutral conditions [9].

Solubility in organic solvents follows the Hansen solubility parameter predictions, with polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide showing highest solubility values [5] [6]. The compound demonstrates limited solubility in non-polar solvents such as hexane (<0.01 mg/mL) and toluene (0.15 mg/mL) [10].

Thermal Decomposition Pathways and DSC Analysis

Differential scanning calorimetry analysis reveals distinct thermal events characteristic of the compound's molecular structure and intermolecular interactions. The DSC thermogram exhibits a sharp endothermic peak at 186.5°C ± 1.2°C, corresponding to the melting point of the crystalline form [11] [12] [13].

Thermal EventTemperature (°C)Enthalpy (J/g)Process
Melting186.5 ± 1.289.3 ± 3.1Endothermic
Decomposition onset245.2 ± 2.8--
Primary decomposition312.4 ± 4.2-156.7 ± 8.3Exothermic
Secondary decomposition428.6 ± 5.1-203.4 ± 12.1Exothermic

Thermogravimetric analysis coupled with mass spectrometry reveals a complex decomposition pathway proceeding through multiple stages [14] [15] [16]. The initial decomposition occurs at 245°C with a 5% weight loss, attributed to the elimination of water molecules and small organic fragments. The primary decomposition stage between 280-350°C involves the cleavage of the amino linkage between the acridine and phenolic moieties, releasing phenolic fragments and acridine derivatives [14] [16].

The decomposition products identified through evolved gas analysis include:

  • Phenol and substituted phenols (molecular ion at m/z 94)
  • Acridine fragments (molecular ion at m/z 179)
  • Carbon monoxide (m/z 28)
  • Carbon dioxide (m/z 44)
  • Ammonia (m/z 17)
  • Hydrogen cyanide (m/z 27)

The thermal stability is enhanced under inert atmosphere conditions, with decomposition onset temperatures increasing by approximately 15-20°C compared to air atmosphere [14] [15].

Photostability Under Various Wavelength Exposures

Phenol, m-(9-acridinylamino)- demonstrates wavelength-dependent photochemical behavior due to its extended conjugated system incorporating both acridine and phenolic chromophores. The compound exhibits characteristic absorption maxima at 264 nm (ε ≈ 12,400 L·mol⁻¹·cm⁻¹) and 360 nm (ε ≈ 8,200 L·mol⁻¹·cm⁻¹), corresponding to π→π* transitions in the acridine system [17].

Wavelength RangePhotodegradation Rate (h⁻¹)Primary ProductsMechanism
280-320 nm (UV-B)0.15 ± 0.02Acridone, phenolDirect photolysis
320-400 nm (UV-A)0.08 ± 0.019-hydroxyacridinePhotooxidation
400-500 nm (Visible)0.03 ± 0.005Hydroxylated derivativesSinglet oxygen
>500 nm<0.001Minimal degradationStable

Under UV-B irradiation (280-320 nm), the compound undergoes rapid photodegradation with a half-life of approximately 4.6 hours in aqueous solution [18] [19]. The primary photochemical pathway involves the formation of acridone through oxidation of the acridine nitrogen, accompanied by hydroxylation of the phenolic ring [18].

UV-A exposure (320-400 nm) results in slower degradation rates, with photoisomerization of the acridine system being the predominant process [18] [20]. The formation of 9-hydroxyacridine derivatives occurs through a tautomerization mechanism involving the excited state of the acridone intermediate [18].

Visible light exposure (400-500 nm) produces minimal photodegradation, with the compound remaining stable for extended periods under normal laboratory lighting conditions [20] [21]. The photostability is enhanced in the presence of antioxidants and under anaerobic conditions [22] [18].

Stabilizing ConditionsPhotodegradation Reduction (%)Mechanism
Nitrogen atmosphere45-60Oxygen exclusion
pH 8.0-9.025-35Phenolate stabilization
Antioxidant addition40-55Radical scavenging
Low temperature (4°C)30-40Reduced reaction kinetics

Polymorphism and Solid-State Characterization

Phenol, m-(9-acridinylamino)- exhibits limited polymorphic behavior, with two distinct crystalline forms identified through comprehensive solid-state characterization studies [23] [24] [25]. The thermodynamically stable Form I represents the predominant polymorph under ambient conditions, while the metastable Form II can be obtained through specific crystallization conditions [24].

Powder X-ray diffraction analysis reveals characteristic diffraction patterns for each polymorphic form:

Form2θ Values (°)d-spacing (Å)Relative Intensity
Form I8.2, 12.4, 16.8, 21.310.78, 7.13, 5.27, 4.17100, 65, 42, 38
Form II9.1, 13.7, 18.2, 22.89.71, 6.46, 4.87, 3.90100, 58, 35, 41

Solid-state nuclear magnetic resonance spectroscopy provides detailed structural information regarding the polymorphic forms [25] [26] [27] [28]. Carbon-13 cross-polarization magic angle spinning spectra reveal distinct chemical shift differences between the forms, particularly in the aromatic carbon regions corresponding to the acridine and phenolic moieties [25] [28].

Carbon PositionForm I (ppm)Form II (ppm)Assignment
C-9 (acridine)144.2145.8Quaternary carbon
C-1' (phenol)158.3157.1Hydroxyl-bearing carbon
Aromatic C-H125.8-135.4126.2-134.9Multiple carbons

Thermodynamic relationships between the polymorphic forms indicate a monotropic system, with Form I being thermodynamically stable throughout the entire temperature range [24] [29]. The transition from Form II to Form I occurs irreversibly at temperatures above 120°C, with an associated enthalpy change of 2.8 ± 0.4 kJ/mol [24].

Raman spectroscopy provides complementary information regarding the molecular conformations and intermolecular interactions in the solid state [23] [26]. Characteristic vibrational modes at 1594 cm⁻¹ (acridine C=C stretch) and 3285 cm⁻¹ (phenolic O-H stretch) show distinct frequency shifts between the polymorphic forms, indicating different hydrogen bonding environments [23].

Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Assignment
O-H stretch32853298Phenolic hydroxyl
C=C stretch15941587Acridine aromatic
C-N stretch13421336Amino linkage
Ring breathing10241031Acridine system

The crystallization behavior is influenced by solvent selection and cooling rates, with Form I preferentially crystallizing from polar protic solvents such as ethanol and methanol [24]. Form II can be obtained through rapid cooling from hot solutions in polar aprotic solvents or through solvent-mediated transformation under specific conditions [24].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

286.110613074 g/mol

Monoisotopic Mass

286.110613074 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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